ethyl N-[4-(4-nitrophenyl)sulfonylphenyl]carbamate
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Overview
Description
Ethyl N-[4-(4-nitrophenyl)sulfonylphenyl]carbamate is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of an ethyl carbamate group attached to a phenyl ring, which is further substituted with a 4-nitrophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[4-(4-nitrophenyl)sulfonylphenyl]carbamate typically involves a nucleophilic substitution reaction. One common method involves the reaction of 4-nitrophenylchloroformate with an appropriate amine in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[4-(4-nitrophenyl)sulfonylphenyl]carbamate can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in an organic solvent.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Reduction: Formation of ethyl N-[4-(4-aminophenyl)sulfonylphenyl]carbamate.
Oxidation: Formation of corresponding carboxylic acids or aldehydes depending on the reaction conditions.
Scientific Research Applications
Ethyl N-[4-(4-nitrophenyl)sulfonylphenyl]carbamate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and antioxidant activities.
Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is used in molecular docking studies to understand its binding modes with biological targets, which can aid in drug discovery.
Mechanism of Action
The mechanism of action of ethyl N-[4-(4-nitrophenyl)sulfonylphenyl]carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Ethyl N-[4-(4-nitrophenyl)sulfonylphenyl]carbamate can be compared with other carbamate compounds, such as:
Ethyl N-phenylcarbamate: Lacks the nitro and sulfonyl groups, resulting in different chemical and biological properties.
Ethyl N-[4-(4-aminophenyl)sulfonylphenyl]carbamate: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.
The presence of the nitro and sulfonyl groups in this compound makes it unique, providing specific chemical reactivity and biological activity that are not observed in simpler carbamate compounds .
Properties
CAS No. |
93734-16-8 |
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Molecular Formula |
C15H14N2O6S |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
ethyl N-[4-(4-nitrophenyl)sulfonylphenyl]carbamate |
InChI |
InChI=1S/C15H14N2O6S/c1-2-23-15(18)16-11-3-7-13(8-4-11)24(21,22)14-9-5-12(6-10-14)17(19)20/h3-10H,2H2,1H3,(H,16,18) |
InChI Key |
MBZXQPUTBZYCDW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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